molecular formula C23H17Cl2FN2O B2925041 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole CAS No. 477712-76-8

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole

Cat. No.: B2925041
CAS No.: 477712-76-8
M. Wt: 427.3
InChI Key: JCRGKNZROKYIAK-UHFFFAOYSA-N
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Description

This compound (CAS: 477712-76-8) is a pyrazole derivative substituted at position 3 with a 3-[(2,4-dichlorobenzyl)oxy]phenyl group and at position 1 with a 4-fluorobenzyl group. Its molecular formula is C23H17Cl2FN2O, with a molar mass of 427.3 g/mol .

Properties

IUPAC Name

3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-1-[(4-fluorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O/c24-19-7-6-18(22(25)13-19)15-29-21-3-1-2-17(12-21)23-10-11-28(27-23)14-16-4-8-20(26)9-5-16/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCRGKNZROKYIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C3=NN(C=C3)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,4-dichlorophenylmethanol with 3-hydroxybenzaldehyde to form an ether linkage. This intermediate is then reacted with 4-fluorobenzyl bromide in the presence of a base to introduce the fluorophenyl group. Finally, the pyrazole ring is formed through cyclization reactions involving hydrazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert ketones or aldehydes back to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

SR141716A (Rimonabant)
  • Structure : 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide.
  • Key Features : Includes a pyrazole core with 4-chlorophenyl and 2,4-dichlorophenyl groups, plus a carboxamide moiety.
  • Biological Activity : Potent CB1 receptor antagonist (IC50 ~ 12 nM for CB1) .
  • Comparison :
    • The target compound lacks the carboxamide group but shares dichlorophenyl and fluorophenyl substituents. This may reduce CB1 affinity but retain lipophilicity for membrane permeability.
    • Molecular weight: SR141716A (463.8 g/mol) vs. target (427.3 g/mol), suggesting differences in pharmacokinetics.
3-(2,4-Dichloro-5-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylic Acid
  • Structure : Dichloro-fluorophenyl at position 3, methoxyphenyl at position 1, and a carboxylic acid group.
  • Key Features : Polar carboxylic acid may enhance solubility but reduce blood-brain barrier penetration.
  • Comparison :
    • The target compound replaces methoxy with fluorobenzyl and lacks the carboxylic acid, favoring higher lipophilicity .
3-{3-[(2-Chloro-6-Fluorophenyl)methoxy]phenyl}-1-(4-Fluorobenzoyl)-1H-pyrazole
  • Structure : Chloro-fluorophenyl methoxy group and fluorobenzoyl substituent.
  • Comparison :
    • The target’s benzyl group (vs. benzoyl) may reduce metabolic instability .

Physicochemical Properties

Property Target Compound SR141716A Compound
Molecular Weight (g/mol) 427.3 463.8 429.2
logP (Predicted) ~4.5 ~6.2 ~3.8
Solubility (mg/mL) Low Very Low Moderate

Biological Activity

The compound 3-{3-[(2,4-dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole , often referred to as a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific pyrazole compound through a review of recent literature, case studies, and research findings.

  • Molecular Formula : C16_{16}H16_{16}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight : 339.216 g/mol
  • Density : 1.33 g/cm³
  • Boiling Point : 515.3 °C at 760 mmHg

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various pathogens:

PathogenActivity TypeResults (Zone of Inhibition in mm)
Escherichia coliAntibacterialModerate inhibition
Staphylococcus aureusAntibacterialHigh inhibition
Candida albicansAntifungalModerate inhibition

In a study involving the synthesis of new pyrazole derivatives, compounds similar to this one showed promising activity against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives are well-documented. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). For instance, a related pyrazole derivative demonstrated a significant reduction in inflammation markers in animal models of arthritis .

Anticancer Activity

Pyrazoles have also been explored for their anticancer activities. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro. In particular, studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of the Bcl-2 family proteins .

Case Studies

  • Antimicrobial Screening : A series of pyrazole derivatives were synthesized and screened for antimicrobial activity against key pathogens. The results indicated that modifications to the phenyl groups significantly affected potency, with certain substitutions leading to enhanced activity against E. coli and S. aureus .
  • Inflammation Model : In a controlled study on inflammatory responses, the compound was administered to mice with induced paw edema. Results showed a marked decrease in paw swelling compared to controls, supporting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is closely linked to their chemical structure. Substituents on the phenyl rings can significantly influence their pharmacological profiles:

SubstituentEffect on Activity
2,4-DichlorophenylIncreased antimicrobial activity
4-FluorophenylEnhanced anticancer properties

This relationship underscores the importance of molecular modifications in optimizing therapeutic efficacy.

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